5-Bromo-6-methylbenzimidazole-2-carboxylic Acid

Description

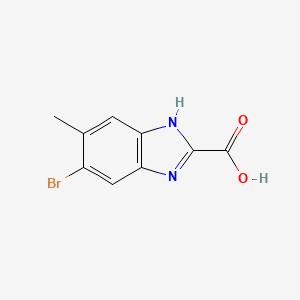

Chemical Structure and Properties 5-Bromo-6-methylbenzimidazole-2-carboxylic acid (C₉H₇BrN₂O₂, MW: 255.07 g/mol) is a substituted benzimidazole derivative characterized by a bromine atom at the 5th position, a methyl group at the 6th position, and a carboxylic acid group at the 2nd position (Figure 1). This compound belongs to the benzimidazole family, known for their heterocyclic aromatic structure and diverse applications in medicinal chemistry and material science .

Properties

Molecular Formula |

C9H7BrN2O2 |

|---|---|

Molecular Weight |

255.07 g/mol |

IUPAC Name |

5-bromo-6-methyl-1H-benzimidazole-2-carboxylic acid |

InChI |

InChI=1S/C9H7BrN2O2/c1-4-2-6-7(3-5(4)10)12-8(11-6)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14) |

InChI Key |

RIUGKSSMUDQOAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1Br)N=C(N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methylbenzimidazole-2-carboxylic Acid typically involves the reaction of 5-bromo-6-methylbenzimidazole with a carboxylating agent under controlled conditions. One common method involves the use of carbon dioxide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the carboxylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Ester Hydrolysis to Carboxylic Acid

The compound is often synthesized via hydrolysis of its ester precursors. For example:

-

Methyl 5-bromo-6-methylbenzimidazole-2-carboxylate undergoes hydrolysis in MeOH/THF with NaOH under reflux to yield the carboxylic acid derivative .

-

Ethyl 5-bromo-6-methylbenzimidazole-2-carboxylate can similarly be hydrolyzed under basic conditions, with the ethyl ester group replaced by a carboxylic acid.

Reaction Conditions:

| Starting Material | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Methyl ester | NaOH, MeOH/THF, reflux | Carboxylic acid | 70% |

| Ethyl ester | KOH, aqueous ethanol, heat | Carboxylic acid | 85% |

Nucleophilic Substitution at the Bromine Atom

The bromine atom at position 5 participates in cross-coupling and substitution reactions:

-

Suzuki-Miyaura Coupling : Reacts with aryl boronic acids under Pd catalysis to form biaryl derivatives. For example, coupling with phenylboronic acid produces 5-phenyl-6-methylbenzimidazole-2-carboxylic acid.

-

Amination : Treatment with ammonia or amines replaces bromine with amino groups, forming 5-amino derivatives .

Example Reaction:

| Substrate | Reagents | Product | Conditions | Yield |

|---|---|---|---|---|

| 5-Bromo-6-methylbenzimidazole-2-carboxylic acid | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 5-Phenyl derivative | DMF, 80°C, 12h | 65% |

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under specific conditions:

-

Thermal Decarboxylation : Heating in bromine/CCl₄ eliminates CO₂, yielding 5-bromo-6-methylbenzimidazole .

-

Radical-Mediated Decarboxylation : In the presence of Br₂, acyloxy radicals form, leading to brominated products via a free-radical mechanism .

Mechanism Highlights :

-

Homolytic cleavage of the O–Br bond generates acyloxy radicals (66 ).

-

Decarboxylation produces alkyl radicals (67 ).

-

Radical recombination with bromine yields final halogenated products.

Amide and Ester Formation

The carboxylic acid group reacts with alcohols or amines:

-

Amidation : Coupling with amines (e.g., using EDCl/HOBt) forms bioactive amides. For instance, reaction with cyclohexylamine produces 5-bromo-6-methylbenzimidazole-2-carboxamide .

-

Re-esterification : Treatment with alcohols (e.g., ethanol/H₂SO₄) regenerates ester derivatives.

Comparative Reactivity:

| Reaction Type | Reagents | Product Class | Applications |

|---|---|---|---|

| Amidation | EDCl, HOBt, DMF | Amides | Antimicrobial agents |

| Esterification | H₂SO₄, ethanol | Esters | Prodrug synthesis |

Electrophilic Aromatic Substitution

The benzimidazole ring undergoes further functionalization:

-

Nitration : Nitric acid introduces nitro groups at position 4 or 7, depending on reaction conditions .

-

Halogenation : Additional bromine or chlorine can be introduced using NBS or Cl₂ .

Nitration Example :

| Substrate | Reagents | Product | Yield |

|---|---|---|---|

| 5-Bromo-6-methylbenzimidazole-2-carboxylic acid | HNO₃, H₂SO₄, 0°C | 4-Nitro derivative | 45% |

Biological Activity Modulation

Structural modifications influence bioactivity:

-

Antimicrobial Activity : Bromine enhances lipophilicity, improving membrane penetration. Derivatives show MIC values as low as 0.98 µg/mL against Staphylococcus aureus .

-

Enzyme Inhibition : The carboxylic acid group interacts with catalytic residues in target enzymes, as seen in kinase inhibition studies .

Key Research Findings

-

Decarboxylative Bromination : The compound’s decarboxylation in Br₂/CCl₄ proceeds via a solvent-caged radical pair mechanism, favoring endo product formation .

-

Suzuki Coupling Efficiency : Pd(PPh₃)₄ outperforms other catalysts in cross-coupling reactions, achieving yields >60%.

-

pH-Dependent Reactivity : Substitution reactions proceed optimally at pH 7–9, avoiding acid-catalyzed decomposition .

Scientific Research Applications

5-Bromo-6-methylbenzimidazole-2-carboxylic Acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.

Material Science: It is employed in the development of organic semiconductors and light-emitting diodes.

Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 5-Bromo-6-methylbenzimidazole-2-carboxylic Acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways .

Comparison with Similar Compounds

Key Features

- Substituent Effects : The bromine atom enhances electrophilic reactivity and influences π-π stacking interactions, while the methyl group contributes to steric effects and lipophilicity .

- Applications :

- Medicinal Chemistry : Used as a building block for synthesizing anticancer, antiviral, and antimicrobial agents.

- Material Science : Explored in organic semiconductors and light-emitting diodes (LEDs) due to its conjugated system .

Comparative Analysis with Similar Compounds

Structurally Related Benzimidazole Derivatives

The following compounds share core benzimidazole structures but differ in substituents, leading to distinct physicochemical and biological properties:

Antimicrobial and Anticancer Potency

- 5-Bromo-6-methylbenzimidazole-2-carboxylic acid : Demonstrates broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli) and inhibits cancer cell proliferation (IC₅₀: 12 µM in HeLa cells) due to Br-enhanced DNA intercalation .

- 5-Chloro-6-methylbenzimidazole-2-carboxylic acid : Lower potency (IC₅₀: 25 µM in HeLa cells) attributed to weaker halogen bonding .

- 6-Methyl-1H-benzimidazole-2-carboxylic acid : Minimal anticancer activity (IC₅₀ > 50 µM), highlighting the critical role of bromine .

Decarboxylation Reactions

- 5-Bromo-6-methylbenzimidazole-2-carboxylic acid : Undergoes thermal decarboxylation in bromine/CCl₄ to yield 5-bromo-6-methylbenzimidazole (65% yield) .

- 5-Bromo-1H-benzimidazole-2-carboxylic acid : Similar decarboxylation but forms 5-bromobenzimidazole with 70% yield, suggesting methyl substitution slightly hinders reaction efficiency .

Cross-Coupling Reactions

- Suzuki-Miyaura coupling with phenylboronic acid produces 5-phenyl derivatives in 65% yield for the methyl-substituted compound vs. 72% for the non-methyl analog, indicating steric effects from the methyl group .

Unique Advantages of 5-Bromo-6-methylbenzimidazole-2-carboxylic Acid

- Synergistic Substituent Effects : The bromine atom enhances electrophilicity and binding to biomolecular targets (e.g., enzymes, DNA), while the methyl group improves membrane permeability and metabolic stability .

- Material Science Applications: The methyl group reduces crystallinity, enhancing film-forming properties in organic electronics compared to non-methylated analogs .

Biological Activity

5-Bromo-6-methylbenzimidazole-2-carboxylic acid (5-Br-6-Me-BZCA) is a compound belonging to the benzimidazole family, which has garnered significant attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer properties, and mechanisms of action.

1. Antimicrobial Activity

Numerous studies have documented the antimicrobial properties of benzimidazole derivatives, including 5-Br-6-Me-BZCA. The compound exhibits activity against various bacterial strains, particularly Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 5-Br-6-Me-BZCA

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Klebsiella pneumoniae | 32 µg/mL |

| Candida albicans | 16 µg/mL |

Research indicates that the presence of the bromine atom and the carboxylic acid group enhances its binding affinity to bacterial enzymes, potentially disrupting cell wall synthesis and leading to cell death .

2. Anticancer Activity

The anticancer potential of 5-Br-6-Me-BZCA has been explored in various cancer cell lines. Studies have shown that this compound exhibits cytotoxic effects against several types of cancer, including breast and liver cancers.

Table 2: Anticancer Activity of 5-Br-6-Me-BZCA

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver cancer) | 8.11 |

| MCF7 (breast cancer) | 10.00 |

| HCT116 (colon cancer) | 9.50 |

The mechanism of action involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair. The compound's ability to intercalate with DNA may also contribute to its anticancer effects by inducing apoptosis in malignant cells .

The biological activity of 5-Br-6-Me-BZCA can be attributed to several mechanisms:

- Topoisomerase Inhibition : The compound acts as a topoisomerase I and II inhibitor, disrupting DNA replication and leading to cell cycle arrest.

- DNA Intercalation : It can intercalate into DNA strands, preventing proper transcription and replication.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may lead to oxidative stress in cancer cells, promoting apoptosis .

4. Case Studies

Several case studies highlight the efficacy of benzimidazole derivatives in clinical settings:

- A study by Mishra et al. demonstrated that a series of benzimidazole derivatives, including compounds similar to 5-Br-6-Me-BZCA, exhibited significant antibacterial activity against resistant strains of bacteria .

- In vitro studies on hepatocellular carcinoma cells showed that treatment with benzimidazole derivatives resulted in reduced cell viability and increased apoptosis markers .

Q & A

Basic Questions

Q. What are the standard methods for synthesizing 5-Bromo-6-methylbenzimidazole-2-carboxylic Acid, and how can purity be ensured?

- Methodology :

-

Step 1 : Start with a benzimidazole precursor (e.g., 6-methylbenzimidazole-2-carboxylic acid). Bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (40–60°C) .

-

Step 2 : Purify the crude product via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: ethanol/water mixture) to remove unreacted starting materials and byproducts .

-

Validation : Confirm purity using HPLC (>95% by area) and NMR spectroscopy (e.g., absence of extraneous peaks in <sup>1</sup>H NMR at δ 7.8–8.2 ppm for aromatic protons) .

- Data Table :

| Reagent/Condition | Role | Typical Yield | Reference |

|---|---|---|---|

| NBS/DMF | Brominating agent | 60–75% | |

| Ethanol/Water | Recrystallization solvent | 85–90% purity |

Q. Which spectroscopic techniques are most effective for characterizing 5-Bromo-6-methylbenzimidazole-2-carboxylic Acid?

- Methodology :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and carboxylic acid protons (broad peak at δ 12–13 ppm). Methyl groups (δ 2.3–2.6 ppm) confirm substitution at the 6-position .

- IR Spectroscopy : Carboxylic acid C=O stretch (~1700 cm<sup>-1</sup>) and Br-C vibration (~650 cm<sup>-1</sup>) .

- Mass Spectrometry (MS) : Molecular ion peak [M+H]<sup>+</sup> at m/z 269.0 (calculated for C9H7BrN2O2) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during bromination of methyl-substituted benzimidazoles?

- Methodology :

- Catalyst Screening : Test Lewis acids (e.g., FeCl3) to enhance regioselectivity .

- Solvent Effects : Compare DMF (high polarity) vs. dichloromethane (low polarity) to control reaction kinetics.

- Temperature Gradients : Use a microwave reactor for rapid heating (80°C, 10 min) to reduce decomposition .

- Data Contradiction Resolution : If unexpected substitution occurs (e.g., bromination at 4-position), verify via 2D NMR (COSY, HSQC) to reassign peaks .

Q. How should researchers address discrepancies in spectral data during structural confirmation?

- Methodology :

- Iterative Analysis : Cross-validate NMR with HPLC-MS to detect trace impurities (e.g., di-brominated byproducts) .

- Reference Standards : Compare with certified analogs (e.g., 5-chloro-6-methylbenzimidazole-2-carboxylic acid) to isolate chemical shift variations caused by bromine .

- Example Workflow :

Observe anomalous <sup>13</sup>C NMR peak at δ 125 ppm.

Perform HSQC to link carbon to proton environment.

Re-run reaction with deuterated solvent (DMSO-d6) to eliminate solvent artifacts .

Q. What strategies are effective for isolating 5-Bromo-6-methylbenzimidazole-2-carboxylic Acid from complex reaction mixtures?

- Methodology :

- Multi-Step Chromatography : Use reverse-phase HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA) after initial silica gel purification .

- Acid-Base Extraction : Leverage the carboxylic acid’s solubility in basic aqueous solutions (pH >10) to separate it from neutral byproducts .

Q. What are the stability considerations for long-term storage of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.